molecular formula C10H8N4O4 B10905093 methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B10905093
M. Wt: 248.19 g/mol
InChI Key: FGGLDYHYJNHVJK-UHFFFAOYSA-N
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Description

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to a pyrazole ring, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrazole derivative. One common method involves the condensation of 5-nitropyridin-2-amine with a pyrazole carboxylic acid derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient catalysts and reaction parameters, thereby improving the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of a nitropyridine and pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H8N4O4/c1-18-10(15)8-4-5-13(12-8)9-3-2-7(6-11-9)14(16)17/h2-6H,1H3

InChI Key

FGGLDYHYJNHVJK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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